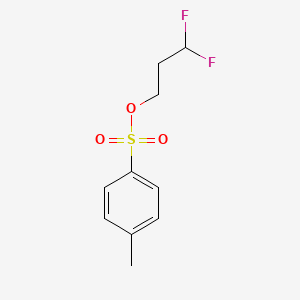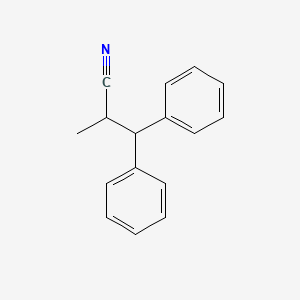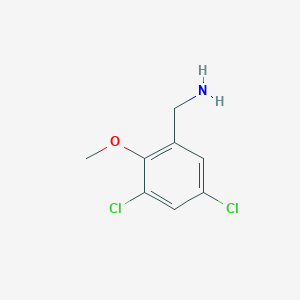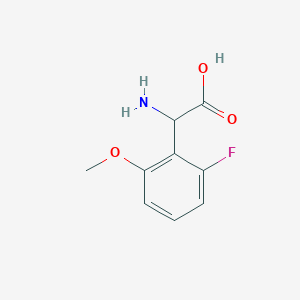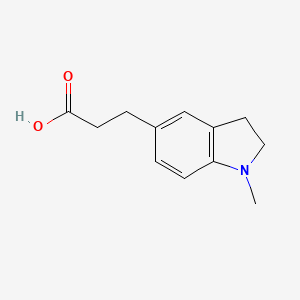
(R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a pyrimidine ring substituted with a boronic acid group and a hydroxypyrrolidine moiety, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Hydroxypyrrolidine Moiety: The hydroxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid in chemical reactions often involves the formation of a transient complex with a catalyst or reagent. For example, in Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The hydroxypyrrolidine moiety can participate in hydrogen bonding or other interactions that stabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.
Pyrimidinylboronic Acids: Compounds with similar pyrimidine rings but different substituents.
Hydroxypyrrolidine Derivatives: Compounds with similar hydroxypyrrolidine moieties but different core structures.
Uniqueness
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and hydroxypyrrolidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H12BN3O3 |
|---|---|
Molekulargewicht |
209.01 g/mol |
IUPAC-Name |
[2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H12BN3O3/c13-7-1-2-12(5-7)8-10-3-6(4-11-8)9(14)15/h3-4,7,13-15H,1-2,5H2/t7-/m1/s1 |
InChI-Schlüssel |
QTDOIMXMJGTEEU-SSDOTTSWSA-N |
Isomerische SMILES |
B(C1=CN=C(N=C1)N2CC[C@H](C2)O)(O)O |
Kanonische SMILES |
B(C1=CN=C(N=C1)N2CCC(C2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


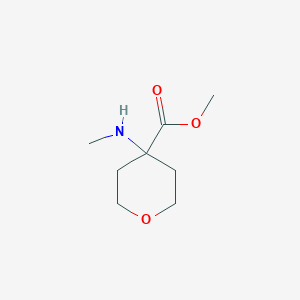

![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
